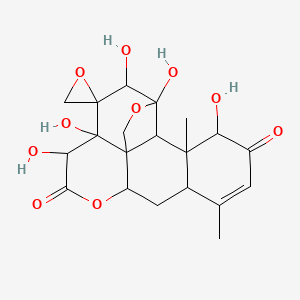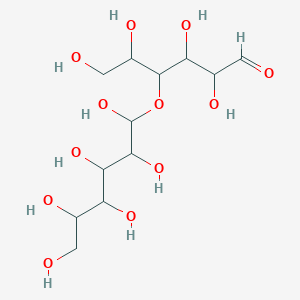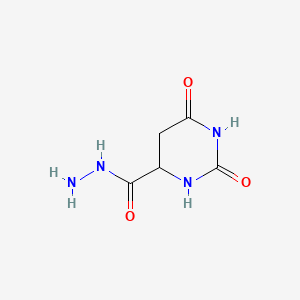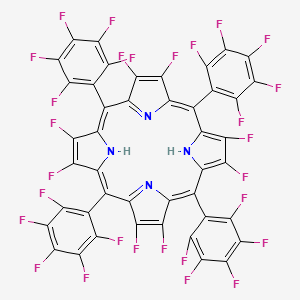
4(1H)-Quinazolinone, 6-bromo-3-ethyl-2,3-dihydro-2-thioxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(1H)-Quinazolinone, 6-bromo-3-ethyl-2,3-dihydro-2-thioxo- is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Quinazolinone, 6-bromo-3-ethyl-2,3-dihydro-2-thioxo- typically involves the following steps:
Starting Materials: The synthesis may begin with commercially available starting materials such as 2-aminobenzamide and ethyl bromide.
Reaction Conditions: The reaction may involve heating the starting materials in the presence of a suitable solvent and catalyst. Common solvents include ethanol or dimethylformamide (DMF), and catalysts may include acids or bases.
Purification: The product is usually purified by recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4(1H)-Quinazolinone, 6-bromo-3-ethyl-2,3-dihydro-2-thioxo- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of dihydroquinazolinones.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution may result in various functionalized quinazolinones.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 4(1H)-Quinazolinone, 6-bromo-3-ethyl-2,3-dihydro-2-thioxo- may involve interactions with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4(1H)-Quinazolinone: The parent compound without the bromine, ethyl, and thioxo groups.
6-Bromo-4(1H)-Quinazolinone: Similar compound with only the bromine substitution.
3-Ethyl-4(1H)-Quinazolinone: Similar compound with only the ethyl substitution.
Uniqueness
The presence of multiple substituents (bromine, ethyl, and thioxo groups) in 4(1H)-Quinazolinone, 6-bromo-3-ethyl-2,3-dihydro-2-thioxo- may confer unique chemical and biological properties, making it distinct from other quinazolinone derivatives.
Eigenschaften
Molekularformel |
C10H9BrN2OS |
|---|---|
Molekulargewicht |
285.16 g/mol |
IUPAC-Name |
6-bromo-3-ethyl-2-sulfanylidene-4aH-quinazolin-4-one |
InChI |
InChI=1S/C10H9BrN2OS/c1-2-13-9(14)7-5-6(11)3-4-8(7)12-10(13)15/h3-5,7H,2H2,1H3 |
InChI-Schlüssel |
CVLNNOXVJPEJSB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=O)C2C=C(C=CC2=NC1=S)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9-Methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9-trien-14-one](/img/structure/B12324133.png)



